molecular formula C9H20N4O2 B1293669 Azelaic dihydrazide CAS No. 4080-95-9

Azelaic dihydrazide

Cat. No.: B1293669
CAS No.: 4080-95-9
M. Wt: 216.28 g/mol
InChI Key: ZWLFGLCGZUVIEA-UHFFFAOYSA-N
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Description

Azelaic dihydrazide is a useful research compound. Its molecular formula is C9H20N4O2 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound Nonanedihydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Azelaic dihydrazide, also known as Nonanedihydrazide, primarily targets iron surfaces . It acts as a corrosion inhibitor, forming a protective layer on the iron surface to prevent corrosion . In addition, it has been suggested that this compound may have potential interactions with the SARS-CoV-2 Spike Protein .

Mode of Action

The compound interacts with its targets through a process known as adsorption . Density Functional Theory (DFT) calculations, Monte Carlo (MC), and Molecular Dynamics (MD) simulations have been used to model this interaction . The presence of significant binding between the inhibitor and the iron metal is supported by the analysis of the resultant complex .

Biochemical Pathways

It is known that the compound can inhibit the movement of corrosive particles, thus protecting the metallic substrate against a corrosive electrolyte . This suggests that this compound may affect pathways related to corrosion processes.

Pharmacokinetics

It is known that azelaic acid, a related compound, is well-tolerated in humans and can be administered topically, orally, and systemically . Approximately 60% of Azelaic acid is eliminated in the urine within 12 hours, and part of it is metabolized by β-oxidation in the mitochondria .

Result of Action

The primary result of this compound’s action is the inhibition of corrosion on iron surfaces . It forms a protective layer on the iron surface, preventing the interaction of the iron with corrosive agents . This results in the preservation of the iron surface and an extension of its lifespan.

Action Environment

The action of this compound is influenced by environmental factors such as temperature . Studies have shown that the compound has an excellent ability to slow down the movement of corrosive particles at low temperatures, thus enhancing its ability to inhibit corrosion .

Biochemical Analysis

Biochemical Properties

Nonanedihydrazide plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with various electrophiles, such as aldehydes and ketones, to form stable hydrazone derivatives. These interactions are crucial in the synthesis of heterocycles, peptides, and polymers. Nonanedihydrazide also interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of new compounds. The compound’s ability to form stable bonds with electrophiles makes it a valuable reagent in biochemical research and pharmaceutical synthesis.

Cellular Effects

Nonanedihydrazide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. For example, nonanedihydrazide’s interaction with aldehydes and ketones can lead to the formation of hydrazone derivatives, which may alter cellular functions. Additionally, nonanedihydrazide has been studied for its potential effects on mitochondrial function and reactive oxygen species (ROS) generation, which can impact cell viability and apoptosis .

Molecular Mechanism

At the molecular level, nonanedihydrazide exerts its effects through nucleophilic addition-elimination mechanisms. The hydrazide group in nonanedihydrazide acts as a nucleophile, attacking electrophilic carbonyl groups in aldehydes and ketones to form hydrazone derivatives. This reaction is believed to proceed through a nucleophilic addition followed by the elimination of water. Nonanedihydrazide’s ability to form stable hydrazone derivatives is essential for its role in organic synthesis and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nonanedihydrazide can change over time due to its stability and degradation properties. Nonanedihydrazide is generally stable under standard laboratory conditions, but its reactivity may decrease over time if exposed to moisture or high temperatures . Long-term studies have shown that nonanedihydrazide can maintain its reactivity for extended periods, making it a reliable reagent for biochemical experiments . It is essential to store nonanedihydrazide in a dry, cool environment to prevent degradation and ensure consistent results in experiments .

Dosage Effects in Animal Models

The effects of nonanedihydrazide in animal models vary with different dosages. At low doses, nonanedihydrazide has been shown to be non-toxic and safe for use in laboratory experiments . At higher doses, nonanedihydrazide may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the appropriate dosage for each specific application to avoid adverse effects and ensure the safety of the animal models .

Metabolic Pathways

Nonanedihydrazide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can participate in the synthesis of complex organic molecules by forming stable hydrazone derivatives with aldehydes and ketones. These reactions are catalyzed by specific enzymes that facilitate the nucleophilic addition-elimination mechanism. Nonanedihydrazide’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, contributing to the overall biochemical processes within the cell .

Transport and Distribution

Within cells and tissues, nonanedihydrazide is transported and distributed through interactions with transporters and binding proteins . These interactions help localize nonanedihydrazide to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution within the cell can influence its reactivity and interactions with other biomolecules, affecting its overall function .

Subcellular Localization

Nonanedihydrazide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, nonanedihydrazide may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . Understanding the subcellular localization of nonanedihydrazide is essential for elucidating its biochemical functions and potential therapeutic applications .

Properties

IUPAC Name

nonanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLFGLCGZUVIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NN)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884029
Record name Nonanedioic acid, 1,9-dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4080-95-9
Record name Azelaic dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4080-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanedioic acid, 1,9-dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelaic dihydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonanedioic acid, 1,9-dihydrazide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanedioic acid, 1,9-dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azelaohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Nonanedihdrazide interact with the mild steel surface to inhibit corrosion in hydrochloric acid?

A1: While the abstract provided doesn't delve into the specific interaction mechanism, the research likely investigates how Nonanedihdrazide, a nonanedioic acid derivative, adsorbs onto the mild steel surface. [] This adsorption creates a protective layer that hinders the corrosive hydrochloric acid from reaching the metal, thus inhibiting the corrosion process. The study likely explores the nature of this adsorption (physisorption or chemisorption) and its effectiveness under various conditions.

Q2: What theoretical methods were employed to complement the experimental findings on Nonanedihdrazide's corrosion inhibition properties?

A2: Although the abstract doesn't specify the exact theoretical methods used, the research likely employs computational chemistry techniques. [] These might include molecular dynamics simulations to understand the interaction between Nonanedihdrazide and the metal surface at a molecular level, or density functional theory (DFT) calculations to investigate the electronic properties of Nonanedihdrazide and its influence on the adsorption process. These theoretical studies help in understanding the experimental observations and in designing more effective corrosion inhibitors.

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